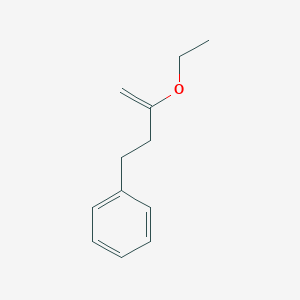
(3-Ethoxybut-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxybut-3-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-ethoxybut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxybut-3-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxybut-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond in the 3-ethoxybut-3-en-1-yl group to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Nitro derivatives
Scientific Research Applications
(3-Ethoxybut-3-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological effects that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Ethoxybut-3-en-1-yl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary based on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxybut-3-en-1-yl)benzene: Similar structure with a methoxy group instead of an ethoxy group.
(3-Ethoxyprop-3-en-1-yl)benzene: Similar structure with a prop-3-en-1-yl group instead of a but-3-en-1-yl group.
(3-Ethoxybut-2-en-1-yl)benzene: Similar structure with a but-2-en-1-yl group instead of a but-3-en-1-yl group.
Uniqueness
(3-Ethoxybut-3-en-1-yl)benzene is unique due to the specific positioning of the ethoxy and but-3-en-1-yl groups
Properties
CAS No. |
827615-97-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
YREZPUYBXOLFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















